6-Bromo-2,2-dimethylchroman-4-amine
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Overview
Description
6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by a chroman ring structure substituted with a bromine atom at the 6-position and an amine group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-amine typically involves the bromination of 2,2-dimethylchroman-4-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. The general steps include:
Starting Material Preparation: 2,2-dimethylchroman-4-amine is prepared through the cyclization of appropriate precursors.
Bromination: The bromination reaction is conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the regioselectivity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and safety.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted chroman derivatives.
Oxidation Products: Imines or nitroso compounds.
Reduction Products: Secondary amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-2,2-dimethylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman-4-amine: Lacks the bromine substitution, leading to different reactivity and properties.
6-Chloro-2,2-dimethylchroman-4-amine: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
6-Fluoro-2,2-dimethylchroman-4-amine: Contains a fluorine atom, resulting in distinct electronic and steric effects.
Uniqueness
6-Bromo-2,2-dimethylchroman-4-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLFYGCARIYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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